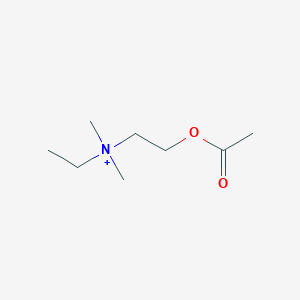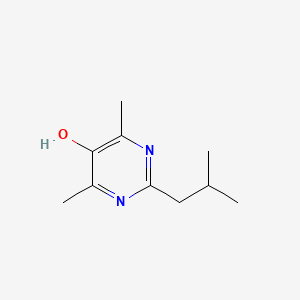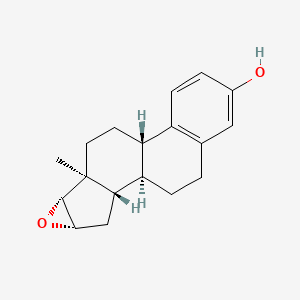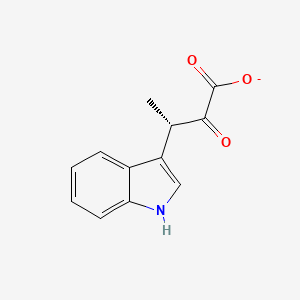![molecular formula C3H9O5P B1257118 [(1s,2s)-1,2-Dihydroxypropyl]phosphonic Acid](/img/structure/B1257118.png)
[(1s,2s)-1,2-Dihydroxypropyl]phosphonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1,2-dihydroxypropylphosphonic acid is a member of the class of phosphonic acids that is propylphosphonic acid substituted by hydroxy groups at positions 1 and 2 (the 1S,2S-stereoisomer). It is a member of phosphonic acids, a secondary alcohol and a glycol. It is a conjugate acid of a (1S,2S)-1,2-dihydroxypropylphosphonate(1-).
Applications De Recherche Scientifique
Synthesis and Material Science
- Synthesis of 1,2-diacyloxypropyl-3-phosphonates : This compound was synthesized and characterized, highlighting its potential in the field of chemistry and material science (Moschidis, 1985).
- Preparation of Phosphonic Acids : The compound serves as a building block for phosphonic acids, which have applications in a range of fields including biology and physics (Sevrain et al., 2017).
- New Polyurethane Ionomers : It has been used as a chain extender in the synthesis of polyurethane ionomers, showcasing its significance in polymer science (Kakati et al., 1991).
- Development of Hydrophosphonylation Methods : Research has been conducted to improve the synthesis of α-hydroxy phosphonates and phosphonic acids, crucial molecules in biological applications (Suyama et al., 2010).
Biological and Chemical Research
- Biosynthesis of Natural Products : The compound plays a role in the biosynthesis of certain natural products, indicating its importance in biochemical pathways (Shao et al., 2008).
- Polymer Research : It has been utilized in the ring-opening polymerization for the creation of linear poly(phosphonate)s, demonstrating its role in advanced polymer research (Bauer et al., 2018).
- Enzyme Substrate Activity Studies : The compound has been examined as a substrate for specific enzymes, contributing to our understanding of biochemical processes (Cheng et al., 1974).
- Crystal Engineering : Its derivatives have been used in crystal engineering, forming hydrogen-bonding networks, which is significant in material chemistry (Kong et al., 2005).
Nanotechnology and Hybrid Materials
- Nanomaterial Synthesis : Phosphonic acids, including this compound, are instrumental in the synthesis of nanomaterials and controlling surface/interface properties in hybrid materials (Guerrero et al., 2013).
- Surface-initiated Polymerization for Hybrid Capacitors : It has been used in the surface-initiated polymerization for the development of hybrid dielectric capacitors, demonstrating its application in the field of energy storage (Paniagua et al., 2014).
Propriétés
Formule moléculaire |
C3H9O5P |
|---|---|
Poids moléculaire |
156.07 g/mol |
Nom IUPAC |
[(1S,2S)-1,2-dihydroxypropyl]phosphonic acid |
InChI |
InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8)/t2-,3-/m0/s1 |
Clé InChI |
MXMXXUIOCREOTJ-HRFVKAFMSA-N |
SMILES isomérique |
C[C@@H]([C@@H](O)P(=O)(O)O)O |
SMILES canonique |
CC(C(O)P(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2-dimethylpropanoyloxymethyl (6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1257046.png)

![[(1aS,2S,2aS,5R,5aS,6S,7aR)-2-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] (E)-2-methylbut-2-enoate](/img/structure/B1257050.png)

![Thieno[3,4-B]pyrazine](/img/structure/B1257052.png)
![(2E,4E,6S)-N-[(1S,5R,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-2,4,6-trimethyldeca-2,4-dienamide](/img/structure/B1257053.png)


